molecular formula C8H11ClN2O2 B13548949 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B13548949
M. Wt: 202.64 g/mol
InChI Key: LHZMXPRWNCTGKA-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at the 8-position and a hydrochloride salt. The compound’s molecular formula is C₁₀H₁₀ClNO₂ (hydrochloride-adjusted), with a molecular weight of 227.65 g/mol (base) + 36.46 g/mol (HCl) ≈ 264.11 g/mol (estimated) . It is cataloged under CAS 1933473-70-1 and is utilized as a building block in medicinal chemistry for drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h3,5-6H,1-2,4H2,(H,11,12);1H

InChI Key

LHZMXPRWNCTGKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carboxylic acid group is then introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly modular, enabling extensive structural diversification. Below is a detailed comparison of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride with analogs based on substituent position, functional groups, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -COOH at C8, HCl salt C₁₀H₁₁ClN₂O₂ 264.11 (estimated) Building block for kinase inhibitors
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride -Br at C3, -COOH at C6, HCl salt C₁₅H₁₀BrN₃O₂·HCl 344.17 Enhanced electrophilicity for SNAr reactions
6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride -Cl at C6, -I at C8, HCl salt C₇H₅Cl₂IN₂ 314.94 Halogen-rich scaffold for cross-coupling
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid -CF₃ at C2, -COOH at C8 C₁₀H₇F₃N₂O₂ 260.17 Increased lipophilicity and metabolic stability
5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride -COOH at C3, HCl salt C₉H₁₀ClN₂O₂ 228.64 (base) + 36.46 Altered binding orientation in target proteins
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivatives (e.g., 5a-5v) Indole at C5, aryl at C7, -CN at C8 Variable ~350–400 Kinase inhibitors with improved potency

Commercial and Stability Considerations

  • Safety Data : Trifluoromethyl and iodinated analogs lack publicly available safety profiles, necessitating custom evaluations .

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, known for their potential therapeutic applications across various medical fields. This article reviews the biological activity of this compound, highlighting pharmacological effects supported by research findings and case studies.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazopyridine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the imidazopyridine scaffold can enhance antimicrobial potency.

Anticancer Properties

Imidazopyridines have been studied for their anticancer potential. In vitro studies demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that derivatives of imidazopyridine showed promising results in reducing viability in breast cancer cells . The mechanisms include apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory activity of imidazopyridines has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of experiments tested the efficacy of 5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain derivatives against E. coli .
  • Case Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of imidazopyridine derivatives on lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM .

Research Findings Summary Table

Biological ActivityEffectivenessReference
AntimicrobialMIC = 4 µg/mL
AnticancerIC50 = 15 µM
Anti-inflammatoryInhibition of TNF-alpha

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